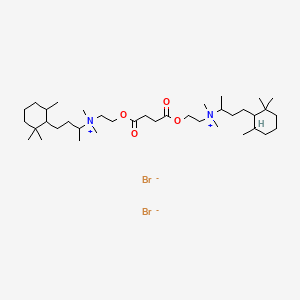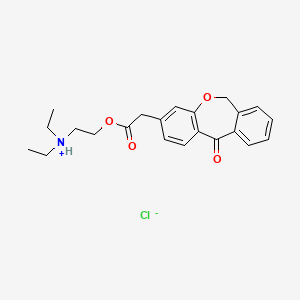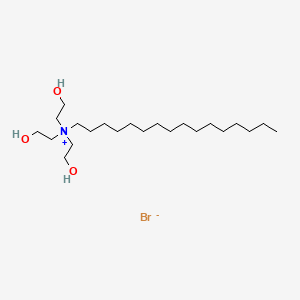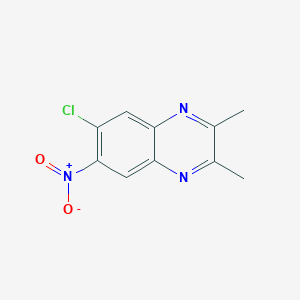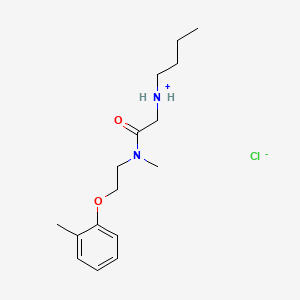
2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride is a chemical compound with a complex structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of butylamine with N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride
- 2-Naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide
Uniqueness
2-(Butylamino)-N-methyl-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride stands out due to its unique structural features and potential applications. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
77883-42-2 |
|---|---|
Molekularformel |
C16H27ClN2O2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
butyl-[2-[methyl-[2-(2-methylphenoxy)ethyl]amino]-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-5-10-17-13-16(19)18(3)11-12-20-15-9-7-6-8-14(15)2;/h6-9,17H,4-5,10-13H2,1-3H3;1H |
InChI-Schlüssel |
OLCNRRKMFWNJGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH2+]CC(=O)N(C)CCOC1=CC=CC=C1C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)

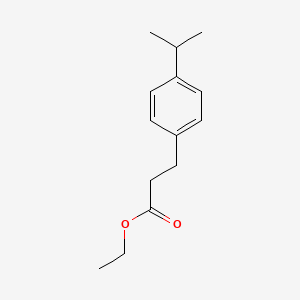

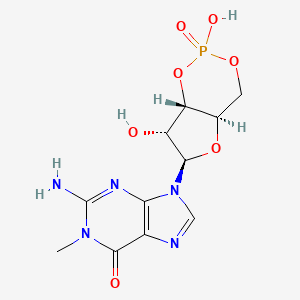
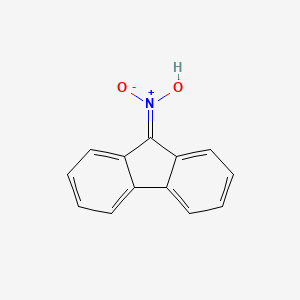
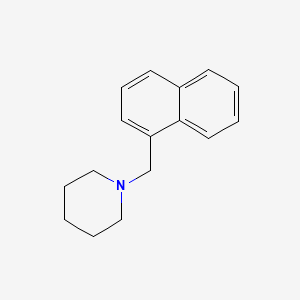

![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
